Home > Products > Building Blocks P13778 > (R)-Methyl 4-chloro-3-hydroxybutanoate
(R)-Methyl 4-chloro-3-hydroxybutanoate - 88496-70-2

(R)-Methyl 4-chloro-3-hydroxybutanoate

Catalog Number: EVT-340539
CAS Number: 88496-70-2
Molecular Formula: C5H9ClO3
Molecular Weight: 152.57 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-Methyl 4-chloro-3-hydroxybutanoate is a chiral compound that serves as an important building block in the synthesis of various pharmaceuticals and fine chemicals. Its unique stereochemistry is essential for its biological activity, making it a significant compound in medicinal chemistry and biochemistry. This compound is primarily utilized in the production of cholesterol-lowering drugs, among other applications in scientific research.

Source and Classification

(R)-Methyl 4-chloro-3-hydroxybutanoate can be sourced from various chemical suppliers and is classified under the category of chiral intermediates. It has the CAS number 88496-70-2 and is recognized for its role in asymmetric synthesis processes. The compound's classification as a chiral molecule highlights its importance in producing optically active substances, which are crucial for many pharmaceutical applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of (R)-Methyl 4-chloro-3-hydroxybutanoate typically involves the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate. This reaction can be catalyzed by enzymes such as glucose dehydrogenase, which aids in regenerating NADPH, a necessary cofactor for the reduction process.

In industrial settings, biocatalytic processes are preferred due to their high enantioselectivity and environmentally friendly nature. For example, recombinant strains of Escherichia coli expressing specific reductases and glucose dehydrogenase are employed to achieve high yields and optical purity of the final product .

Industrial Production Methods

Biocatalytic methods often utilize a biphasic system involving both aqueous and organic solvents to enhance product yield. The use of engineered enzymes from organisms like Burkholderia gladioli has been reported to significantly improve the efficiency of the synthesis process, achieving enantiomeric excess greater than 99% .

Molecular Structure Analysis

Structure and Data

The molecular structure of (R)-Methyl 4-chloro-3-hydroxybutanoate can be represented by the following chemical formula:

  • Molecular Formula: C6H11ClO3
  • Molecular Weight: Approximately 167.6 g/mol

The structural representation includes a hydroxyl group (-OH) and a chlorine atom attached to a butanoate backbone, contributing to its chiral nature. The compound's stereochemistry is essential for its biological activity and interaction with enzymes.

Chemical Reactions Analysis

Types of Reactions

(R)-Methyl 4-chloro-3-hydroxybutanoate undergoes various chemical reactions, including:

  • Reduction: Can be reduced to form different chiral alcohols.
  • Oxidation: Capable of being oxidized to yield corresponding ketones or aldehydes.
  • Substitution: The chlorine atom can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

  1. Reduction: Enzymes such as glucose dehydrogenase along with NADPH are commonly used.
  2. Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide facilitate this reaction.
  3. Substitution: Nucleophiles such as amines or thiols can be employed for substitution reactions.

These reactions allow for the derivation of various products depending on reaction conditions and reagents used .

Mechanism of Action

Process and Data

The primary target for (R)-Methyl 4-chloro-3-hydroxybutanoate is the enzyme carbonyl reductase. The interaction with this enzyme leads to the production of ethyl (R)-2-hydroxy-4-phenylbutyrate through efficient enzymatic conversion. This process is integral to metabolic pathways involving amino acid synthesis and other biochemical transformations.

Biochemical Pathways

The action of this compound influences pathways related to drug metabolism and synthesis, particularly in producing compounds that modulate cholesterol levels in biological systems .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically available as a colorless to pale yellow liquid.
  • Density: Approximately 1.19 g/mL at 25 °C.
  • Boiling Point: Ranges between 93–95 °C at reduced pressure.

Chemical Properties

  • Optical Activity: Exhibits specific optical rotation, indicating its chiral nature.
  • Solubility: Soluble in organic solvents such as ethanol and acetone but less soluble in water.

These properties are crucial for handling, storage, and application in various chemical processes .

Applications

(R)-Methyl 4-chloro-3-hydroxybutanoate finds extensive use in scientific research due to its versatility:

  1. Chemistry: Serves as a chiral building block for synthesizing complex molecules.
  2. Biology: Investigated for its role in enzymatic reactions and metabolic pathways.
  3. Medicine: Acts as an intermediate in synthesizing pharmaceuticals, including cholesterol-lowering agents like atorvastatin.
  4. Industry: Utilized in producing fine chemicals and agrochemicals.

Its applications underscore the importance of chiral compounds in modern chemistry and pharmacology, facilitating advancements in drug development and synthesis methodologies .

Introduction to (R)-Methyl 4-Chloro-3-Hydroxybutanoate in Synthetic Chemistry

Role as a Chiral Building Block in Pharmaceutical Intermediates

(R)-Methyl 4-chloro-3-hydroxybutanoate serves as the stereochemical linchpin in synthesizing high-value pharmaceuticals, where its defined configuration dictates the biological efficacy of final drug products. The compound's reactive chlorine enables nucleophilic displacement reactions, while the hydroxyl functionality permits oxidation, acylation, or cyclization, creating diverse molecular architectures from a single chiral template. In the synthesis of Atorvastatin (Lipitor®), this synthon provides the C5-C8 fragment of the drug molecule, with its R-configuration essential for optimal inhibition of HMG-CoA reductase [3]. Beyond statins, it serves as the precursor for (R)-γ-amino-β-hydroxybutyric acid (GABOB), a neurotransmitter analog used in neurological disorders, where the R-enantiomer exhibits specific GABAergic activity not mirrored by its S-counterpart [7]. Recent applications include its transformation into Slagenins B and C (antifungal natural products) and various 1,4-dihydropyridine β-blockers for cardiovascular conditions [3]. The molecule's versatility is evidenced by its role in synthesizing (R)-4-hydroxy-2-pyrrolidinone derivatives – key structural motifs in nootropic agents and enzyme inhibitors [1].

Table 1: Pharmaceutical Derivatives of (R)-Methyl 4-Chloro-3-Hydroxybutanoate

Derivative CompoundTherapeutic CategoryKey Structural ContributionSynthetic Application
AtorvastatinCholesterol-loweringC5-C8 side chain fragmentNucleophilic substitution
(R)-GABOBNeurological agentBackbone carbon skeletonAmidation/reduction
Slagenin CAntifungalStereodefined hydroxy-chloro segmentCyclization
Dihydropyridine β-blockersCardiovascularHydroxy-acid side chainCondensation
4-Hydroxy-2-pyrrolidinoneNootropicγ-Lactam precursorIntramolecular cyclization

Historical Evolution of Stereoselective Synthesis Methodologies

The synthetic evolution of (R)-methyl 4-chloro-3-hydroxybutanoate mirrors broader trends in chiral technology development, transitioning from early chemical resolution methods to sophisticated biocatalytic production. Initial approaches (1980s) relied on chemical resolution of racemates using chiral auxiliaries or diastereomeric crystallization, suffering from inherent 50% yield limitations and extensive purification requirements [1]. The 1990s witnessed the emergence of asymmetric hydrogenation using ruthenium-BINAP catalysts, which improved enantioselectivity (>90% ee) but required precious metals, high-pressure equipment, and produced metal contaminants incompatible with pharmaceutical purity standards [3].

The biotechnology revolution introduced whole-cell biotransformations using Enterobacter sp. DS-S-75 and recombinant Escherichia coli, leveraging microbial reductases for enantioselective reduction of prochiral 4-chloroacetoacetate esters [1]. These early biocatalytic processes achieved moderate productivity (space-time yields of ~1.5 mmol·L⁻¹·h⁻¹·g DCW⁻¹) but faced challenges in substrate inhibition at concentrations above 0.5 M and product toxicity to host cells. The early 2000s marked the transition to isolated enzyme systems using overexpressed carbonyl reductases with NAD(P)H cofactor recycling, exemplified by Burkholderia gladioli carbonyl reductase (BgADH3), which achieved 99.9% ee but required biphasic systems (aqueous/organic) to mitigate substrate/product solubility issues [7].

Table 2: Evolution of Production Methodologies for (R)-Methyl 4-Chloro-3-Hydroxybutanoate

EraDominant TechnologyKey AdvantagesLimitationsTypical ee
1980sChemical resolutionSimple equipmentMax 50% yield, low purity>98% (R)
1990sAsymmetric hydrogenationHigh conversionPrecious metal catalysts, contamination90-95%
1995-2005Whole-cell biotransformationSelf-regenerating cofactorsSubstrate inhibition, low concentration>99%
2005-2020Isolated enzymes in biphasic systemsHigh ee, moderate concentrationSolvent toxicity, complex downstream>99.5%
2020-PresentEngineered ADHs in monophasic systemsHigh substrate loading, green solventsCofactor dependency remains>99.9%

Research Gaps in Scalability and Enantiomeric Excess Optimization

Despite methodological advances, significant knowledge gaps persist in the industrial translation of (R)-methyl 4-chloro-3-hydroxybutanoate synthesis. The most critical limitation remains the substrate inhibition barrier, where high concentrations of the prochiral precursor methyl 4-chloro-3-oxobutanoate (≥3 M) destabilize reductase enzymes, necessitating fed-batch operations that complicate process scale-up [3]. A related challenge is cofactor dependency – most known reductases (e.g., BgADH3 from Burkholderia gladioli) require NADPH, which is 3-5× more expensive than NADH and exhibits inferior thermal stability during prolonged reactions [7]. While co-expression with glucose dehydrogenase (GDH) enables cofactor regeneration, this approach increases metabolic burden on host cells and introduces additional byproducts requiring removal.

Solvent compatibility presents another scalability constraint, as traditional biphasic systems employed to enhance substrate solubility utilize ecotoxic organic solvents (e.g., octanol, methyl tert-butyl ether), generating hazardous waste streams contrary to green chemistry principles [7]. Recent monophasic aqueous approaches remain limited by product precipitation at industrial-scale volumes due to the hydroxyester's limited aqueous solubility (~1.5 M). Furthermore, achieving >99.9% enantiomeric excess at multi-kilogram scales requires precisely controlled bioreaction parameters beyond pH and temperature optimization, including shear stress minimization for immobilized enzymes and real-time ee monitoring systems currently lacking in commercial bioreactors [3]. These unresolved challenges have stimulated research into three principal directions: (1) discovery of novel NADH-dependent reductases through genome mining; (2) protein engineering for enhanced solvent/substrate tolerance; and (3) development of continuous-flow biotransformation systems to circumvent batch limitations.

Properties

CAS Number

88496-70-2

Product Name

(R)-Methyl 4-chloro-3-hydroxybutanoate

IUPAC Name

methyl (3R)-4-chloro-3-hydroxybutanoate

Molecular Formula

C5H9ClO3

Molecular Weight

152.57 g/mol

InChI

InChI=1S/C5H9ClO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3H2,1H3/t4-/m1/s1

InChI Key

WMRINGSAVOPXTE-SCSAIBSYSA-N

SMILES

COC(=O)CC(CCl)O

Canonical SMILES

COC(=O)CC(CCl)O

Isomeric SMILES

COC(=O)C[C@H](CCl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.